REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[N:4][C:5]([NH:10][NH2:11])=[C:6]([CH3:9])[C:7]=1[CH3:8].[CH:12](O)=O>>[Cl:1][C:2]1[C:7]([CH3:8])=[C:6]([CH3:9])[C:5]2[N:4]([CH:12]=[N:11][N:10]=2)[N:3]=1
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Name
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|
Quantity
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40 g
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Type
|
reactant
|
Smiles
|
ClC=1N=NC(=C(C1C)C)NN
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Name
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|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
|
C(=O)O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux for 90 minutes
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Duration
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90 min
|
Name
|
|
Type
|
product
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Smiles
|
ClC=1C(=C(C=2N(N1)C=NN2)C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |